molecular formula C14H9Cl2N3O3S3 B2592446 2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide CAS No. 314259-41-1

2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide

Cat. No.: B2592446
CAS No.: 314259-41-1
M. Wt: 434.32
InChI Key: WEIPQVGWLXCWIR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with chlorine atoms and a carboxamide group This compound also contains a thiazole ring and a sulfamoyl group attached to a phenyl ring

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on other thiazole derivatives have shown that these compounds can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide in animal models have not been reported. Studies on other thiazole derivatives have shown that these compounds can have different effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Hantzsch thiophene synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with elemental sulfur.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2 and 5 positions.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the chlorinated thiophene with an amine, such as ammonia or a primary amine, under appropriate conditions.

    Formation of the Thiazole Ring: The thiazole ring is synthesized separately, often through the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with thiourea.

    Coupling Reactions: The final step involves coupling the thiazole ring with the sulfamoyl group and attaching this moiety to the phenyl ring, followed by coupling this intermediate with the chlorinated thiophene carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Thiophene derivatives with various substituents.

Scientific Research Applications

2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Materials Science: The unique electronic properties of the thiophene and thiazole rings make this compound suitable for use in organic semiconductors and photovoltaic materials.

    Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorothiophene-3-carboxamide: Lacks the thiazole and sulfamoyl groups, making it less versatile.

    N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide: Lacks the chlorine atoms on the thiophene ring, which may affect its reactivity and electronic properties.

Uniqueness

2,5-dichloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide is unique due to the combination of functional groups it possesses. The presence of both chlorine atoms and a thiazole ring enhances its potential for diverse chemical reactions and applications in various fields.

Properties

IUPAC Name

2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O3S3/c15-11-7-10(12(16)24-11)13(20)18-8-1-3-9(4-2-8)25(21,22)19-14-17-5-6-23-14/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIPQVGWLXCWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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